molecular formula C7H10N2 B1311736 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine CAS No. 34167-66-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

Cat. No. B1311736
CAS RN: 34167-66-3
M. Wt: 122.17 g/mol
InChI Key: PPRGXYWEHFENBY-UHFFFAOYSA-N
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Description

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative BIM-46174 and its dimeric form BIM-46187 are heterocyclized dipeptides . They belong to the very few cell-permeable compounds known to preferentially silence Gα q proteins .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves a combinatorial approach towards a library of BIM molecules . The requirements for biological activity include a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been elucidated using various techniques such as 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry .


Chemical Reactions Analysis

The reaction of tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides with various benzaldehydes leads to the generation of hydrazone derivatives . The chemical structures of these compounds were confirmed by IR, 1H NMR, MS-FAB+ spectroscopy, and elemental analyses .


Physical And Chemical Properties Analysis

The molecular weight of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid, a related compound, is 166.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 166.074227566 g/mol .

Scientific Research Applications

Antibacterial Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives have been found to exhibit significant antibacterial activity. For instance, hydrazone derivatives synthesized from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide showed excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria). These compounds also exhibited strong antibacterial activity against P. aeruginosa (Gram-negative bacteria) and S. pyogenes (Gram-positive bacteria) .

Antimicrobial Activity

Hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines are known for their antimicrobial activity. They are also recognized for their analgesic, antipyretic, and anti-inflammatory properties .

Fluorescent Biosensors

Inspired by the fluorescence properties of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (IPCA), researchers have developed IPCA-appended CDs that behave as CND-based CD “turn off–on” biosensors suitable for the analysis of cholesterol and β-galactosidase activity .

Synthesis of Hydrazone Derivatives

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide is used in the synthesis of hydrazone derivatives. The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux leads to the generation of hydrazone derivatives .

Synthesis of Other Chemical Compounds

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine can be used in the synthesis of other chemical compounds. For example, it can be used in the synthesis of 2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole .

Pharmaceutical Research

In pharmaceutical research, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is used in the alkylation or acylation of the secondary amine yielding compounds .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h4,6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGXYWEHFENBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433668
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

CAS RN

34167-66-3
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
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Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10433668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridine
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Synthesis routes and methods

Procedure details

1.5 g of 2-piperidone was dissolved in 75 mL of mesitylene, 248 μL of titanium tetrachloride was added thereto, and heated at 140° C. A solution obtained by dissolving 4.02 g of aminoacetoaldehyde diethyl acetal to 45 mL of mesitylene was prepared, and was added dropwise to the previous mesitylene solution over 3 hours. The mixture was stirred at 140° C. for 70 hours, then cooled back to room temperature, and was extracted with a 2N aqueous solution of hydrochloric acid. The obtained aqueous layer was basified with a 5N aqueous solution of sodium hydroxide, and then was extracted with chloroform. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and then the purification was carried out by distillation under reduced pressure (3 mmHg, 120° C.), to obtain 375 mg of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [44-1] as a pale yellow oily product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
248 μL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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